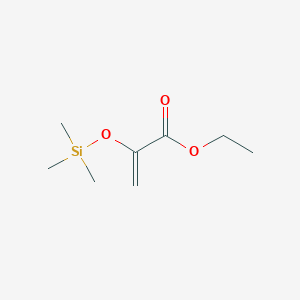
2-Trimethylsilanyloxy-acrylic acid ethyl ester
Overview
Description
2-Trimethylsilanyloxy-acrylic acid ethyl ester is an organosilicon compound with the molecular formula C8H16O3Si. It is known for its unique properties, including its ability to act as a protecting group in organic synthesis. The compound is characterized by the presence of a trimethylsilyl group attached to an acrylic acid ethyl ester moiety, which imparts distinct chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trimethylsilanyloxy-acrylic acid ethyl ester typically involves the reaction of acrylic acid ethyl ester with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Acrylic acid ethyl ester+Trimethylsilyl chloride→2-Trimethylsilanyloxy-acrylic acid ethyl ester+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Trimethylsilanyloxy-acrylic acid ethyl ester undergoes various chemical reactions, including:
Esterification: The compound can participate in esterification reactions to form esters with different alcohols.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding acrylic acid derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Esterification: Typically involves the use of alcohols and acid catalysts.
Hydrolysis: Requires aqueous acidic or basic solutions.
Substitution: Involves nucleophiles such as halides, amines, or thiols.
Major Products
Esterification: Produces various esters depending on the alcohol used.
Hydrolysis: Yields acrylic acid derivatives.
Substitution: Forms substituted acrylic acid ethyl esters.
Scientific Research Applications
2-Trimethylsilanyloxy-acrylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carboxylic acids in organic synthesis, facilitating the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug delivery systems and as a precursor for bioactive molecules.
Industry: Applied in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Trimethylsilanyloxy-acrylic acid ethyl ester involves the stabilization of reactive intermediates through the trimethylsilyl group. This group acts as a protecting group, preventing unwanted side reactions and allowing for selective transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Trimethylsilylmethyl-acrylic acid ethyl ester
- 2-Trimethylsilyloxyethyl acrylate
- Trimethylsilyl-protected acrylic acid derivatives
Uniqueness
2-Trimethylsilanyloxy-acrylic acid ethyl ester is unique due to its specific combination of the trimethylsilyl group and the acrylic acid ethyl ester moiety. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
ethyl 2-trimethylsilyloxyprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3Si/c1-6-10-8(9)7(2)11-12(3,4)5/h2,6H2,1,3-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVCJWPFNSHMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455772 | |
| Record name | 2-trimethylsilanyloxy-acrylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98253-69-1 | |
| Record name | 2-trimethylsilanyloxy-acrylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
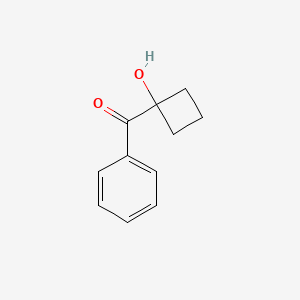

![7-Isocyanato-2,3-dihydrobenzo[b]furan](/img/structure/B3390326.png)
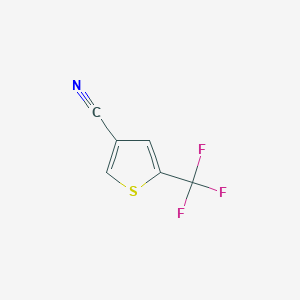
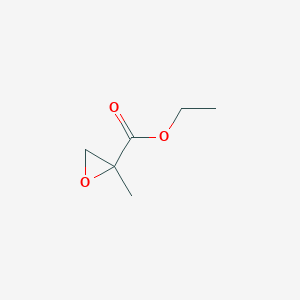
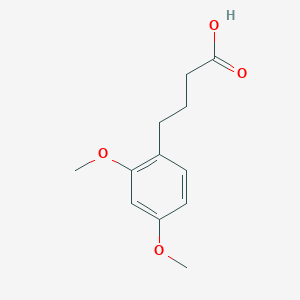
![Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate](/img/structure/B3390357.png)
![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B3390368.png)
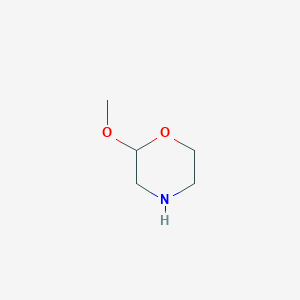
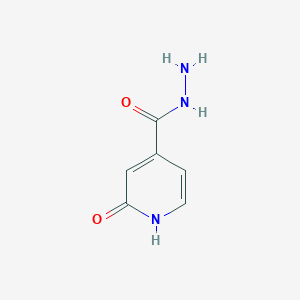
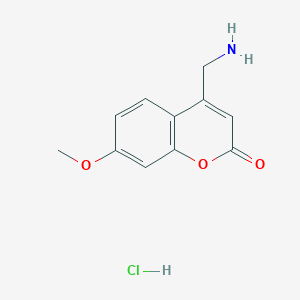
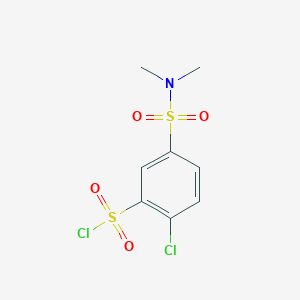
![5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3390404.png)

